Cetirizine
Overview
Description
Cetirizine is a second-generation antihistamine commonly used to treat allergic reactions such as allergic rhinitis (hay fever), dermatitis, and urticaria (hives) . It is taken orally and typically begins to take effect within thirty minutes, lasting for about a day . This compound is known for its selective inhibition of peripheral H1 receptors, which helps reduce symptoms like sneezing, itching, and watery eyes .
Mechanism of Action
Target of Action
Cetirizine, also commonly known as Zyrtec, is an orally active second-generation histamine H1 antagonist . Its primary target is the Histamine-1 (H1) receptor . The H1 receptor plays a crucial role in allergic reactions, causing symptoms such as sneezing, coughing, nasal congestion, and hives .
Mode of Action
This compound’s main effects are achieved through selective inhibition of peripheral H1 receptors . By blocking these receptors, this compound prevents histamine from binding and exerting its effects, thereby alleviating allergic symptoms .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the histamine pathway . Histamine, released during an allergic response, binds to H1 receptors to cause allergic symptoms. This compound, by selectively inhibiting these H1 receptors, prevents histamine from exerting its effects .
Pharmacokinetics
This compound is well-absorbed, with a bioavailability of over 70% . It has a time to maximum concentration (Tmax) of approximately 1 hour following oral administration . The mean elimination half-life is about 8.3 hours , allowing for once-daily dosing. This compound is primarily excreted in the urine (70-85%) .
Result of Action
The molecular and cellular effects of this compound’s action result in the relief of allergic symptoms. By blocking the H1 receptors, this compound prevents histamine from causing symptoms such as sneezing, coughing, nasal congestion, and hives . This results in effective relief from allergic reactions.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, in studies conducted in an environmental exposure unit, this compound was found to be significantly more effective than other antihistamines in treating the symptoms of seasonal allergic rhinitis . This suggests that the drug’s efficacy can be influenced by the presence of allergens in the environment.
Biochemical Analysis
Biochemical Properties
Cetirizine is a selective Histamine-1 antagonist drug . Its main effects are achieved through selective inhibition of peripheral H1 receptors . The antihistamine activity of this compound has been shown in a variety of animal and human models .
Cellular Effects
This compound has anti-inflammatory properties that may play a role in asthma management . There is evidence that this compound improves symptoms of urticaria . It has been found to significantly inhibit wheal formation compared with the premedication baseline .
Molecular Mechanism
This compound works by blocking histamine H1 receptors, mostly outside the brain . Its mechanism of action involves the selective inhibition of these receptors, which leads to a decrease in allergic responses .
Temporal Effects in Laboratory Settings
This compound’s effects generally begin within thirty minutes and last for about a day . The half-life of this compound is approximately 8.3 hours , indicating its stability in the body over time.
Dosage Effects in Animal Models
In animal models, a once-daily dosing regimen of 2–4 mg/kg this compound has been shown to provide a sufficient antihistamine effect . At high doses, sleepiness has been reported in small dogs and cats .
Metabolic Pathways
This compound undergoes minimal metabolism . While this compound does not undergo extensive metabolism or metabolism by the cytochrome P450 enzyme, it does undergo some metabolism by other means, the metabolic pathways of which include oxidation and conjugation .
Transport and Distribution
This compound is well-absorbed, with a bioavailability of over 70% . It is distributed in the body, binding 88–96% to proteins . The distribution of this compound to the brain is less relevant to drug action within the CNS than the extent of drug delivery .
Subcellular Localization
Given that this compound acts on histamine H1 receptors, which are located on the cell membrane, it can be inferred that this compound localizes to these areas in the cell to exert its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cetirizine involves several steps, starting from commercially available chlorobenzophenone . The key steps include:
Chlorination: The resulting alcohol is treated with calcium chloride and hydrochloric acid to form 1-chloro-4-[chloro(phenyl)methyl]benzene.
Substitution: This compound undergoes nucleophilic substitution with piperazine in the presence of potassium carbonate in tetrahydrofuran.
Etherification: The intermediate is then reacted with 1-bromoethanol and 1-bromoacetic acid in acetonitrile to yield this compound.
Industrial Production Methods
Industrial production of this compound hydrochloride involves the synthesis of this compound sodium salt, followed by ion exchange to remove sodium salt and the addition of concentrated hydrochloric acid to precipitate this compound hydrochloride .
Chemical Reactions Analysis
Cetirizine undergoes various chemical reactions, including:
Reduction: Reduction of chlorobenzophenone to (4-chlorophenyl)(phenyl)methanol using sodium borohydride.
Chlorination: Formation of 1-chloro-4-[chloro(phenyl)methyl]benzene using calcium chloride and hydrochloric acid.
Substitution: Nucleophilic substitution with piperazine.
Etherification: Reaction with 1-bromoethanol and 1-bromoacetic acid.
Common reagents used in these reactions include sodium borohydride, calcium chloride, hydrochloric acid, potassium carbonate, and acetonitrile . The major products formed are intermediates leading to the final this compound compound .
Scientific Research Applications
Cetirizine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Cetirizine is often compared with other antihistamines such as:
Diphenhydramine: A first-generation antihistamine known for its sedative effects.
Loratadine: Another second-generation antihistamine with less sedative effects compared to this compound.
Fexofenadine: A second-generation antihistamine that is less likely to cause drowsiness than this compound.
Levothis compound: The levorotary enantiomer of this compound, which is more active and has fewer sedative effects.
This compound is unique in its balance of efficacy and minimal sedative effects, making it a popular choice for treating allergic conditions .
Properties
IUPAC Name |
2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O3/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26/h1-9,21H,10-16H2,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLPARSLTMPFCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
83881-52-1 (di-hydrochloride) | |
Record name | Cetirizine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083881510 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4022787 | |
Record name | Cetirizine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Cetirizine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005032 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Cetirizine, a metabolite of _hydroxyzine_, is an antihistamine drug. Its main effects are achieved through selective inhibition of peripheral H1 receptors. The antihistamine activity of cetirizine has been shown in a variety of animal and human models. _In vivo_ and _ex vivo_ animal models have shown insignificant anticholinergic and antiserotonergic effects. In clinical studies, however, dry mouth was found to be more frequent with cetirizine than with a placebo. In vitro receptor binding studies have demonstrated no detectable affinity of cetirizine for histamine receptors other than the H1 receptors. Studies with radiolabeled cetirizine administration in the rat have demonstrated insignificant penetration into the brain. _Ex vivo_ studies in the mouse have shown that systemically administered cetirizine does not occupy cerebral H1 receptors significantly., Cetirizine, a human metabolite of hydroxyzine, is an antihistamine; its principal effects are mediated via selective inhibition of peripheral H1 receptors. The antihistaminic activity of cetirizine has been clearly documented in a variety of animal and human models. In vivo and ex vivo animal models have shown negligible anticholinergic and antiserotonergic activity. In clinical studies, however, dry mouth was more common with cetirizine than with placebo. In vitro receptor binding studies have shown no measurable affinity for other than H1 receptors. Autoradiographic studies with radiolabeled cetirizine in the rat have shown negligible penetration into the brain. Ex vivo experiments in the mouse have shown that systemically administered cetirizine does not significantly occupy cerebral H1 receptors. | |
Record name | Cetirizine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00341 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cetirizine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7739 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from ethanol | |
CAS No. |
83881-51-0 | |
Record name | Cetirizine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83881-51-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Cetirizine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083881510 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cetirizine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00341 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cetirizine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
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Record name | CETIRIZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YO7261ME24 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Cetirizine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7739 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Cetirizine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005032 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
110-115°C, 110-115 °C, 112.5 °C | |
Record name | Cetirizine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00341 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cetirizine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7739 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Cetirizine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005032 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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